Cas no 82231-51-4 (4-Methyl-1H-pyrazole-3-carboxylic acid)
4-Methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-1H-pyrazole-3-carboxylic acid
- 4-Methylpyrazole-3-carboxylic Acid
- 4-methyl-1H-pyrazole-5-carboxylic acid
- 4-METHYLPYRAZOLE-5-CARBOXYLIC ACID
- 3-Carboxy-4-methylpyrazole
- 3-Pyrazolecarboxylic acid, 4-methyl- (3CI)
- 4-Methyl-1H-pyrazole-3-carboxylic acid (ACI)
- Pyrazole-3(or 5)-carboxylic acid, 4-methyl- (6CI)
- 4-Methylpyrazole-3(or 5)-carboxylic acid
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- MDL: MFCD00159647
- Inchi: 1S/C5H6N2O2/c1-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
- InChI Key: FNHVVMJBCILJGA-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=CNN=1)O
Computed Properties
- Exact Mass: 126.04300
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 389.2℃/760mmHg
- Flash Point: 189.2℃
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 65.98000
- LogP: 0.41630
4-Methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851811-1g |
4-Methylpyrazole-3-carboxylic Acid |
82231-51-4 | ≥95% | 1g |
592.20 | 2021-05-17 | |
| Chemenu | CM187924-1g |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95+% | 1g |
$98 | 2021-08-05 | |
| Chemenu | CM187924-5g |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95+% | 5g |
$263 | 2021-08-05 | |
| Chemenu | CM187924-10g |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95+% | 10g |
$495 | 2021-08-05 | |
| Chemenu | CM187924-25g |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95+% | 25g |
$1178 | 2021-08-05 | |
| TRC | M331748-50mg |
4-Methylpyrazole-3-carboxylic Acid |
82231-51-4 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M331748-100mg |
4-Methylpyrazole-3-carboxylic Acid |
82231-51-4 | 100mg |
$81.00 | 2023-05-17 | ||
| TRC | M331748-500mg |
4-Methylpyrazole-3-carboxylic Acid |
82231-51-4 | 500mg |
$167.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31940-1g |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95% | 1g |
¥392.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31940-250mg |
4-Methyl-1H-pyrazole-3-carboxylic acid |
82231-51-4 | 95% | 250mg |
¥171.0 | 2022-04-27 |
4-Methyl-1H-pyrazole-3-carboxylic acid Production Method
Production Method 1
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Water ; 10 min, 0 °C; -78 °C
2.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → 25 °C
2.3 Reagents: Bromine ; 10 min, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → 25 °C
1.3 Reagents: Bromine ; 10 min, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
4-Methyl-1H-pyrazole-3-carboxylic acid Raw materials
- Ethyl 4-methyl-1H-pyrazole-5-carboxylate
- Urea,N-methyl-N'-nitroso-
- Crotonic Acid Ethyl Ester
- butenoic acid
4-Methyl-1H-pyrazole-3-carboxylic acid Preparation Products
4-Methyl-1H-pyrazole-3-carboxylic acid Suppliers
4-Methyl-1H-pyrazole-3-carboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Methyl-1H-pyrazole-3-carboxylic acid
Introduction to 4-Methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-51-4)
4-Methyl-1H-pyrazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 82231-51-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of a methyl group at the 4-position and a carboxylic acid functional group at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 4-Methyl-1H-pyrazole-3-carboxylic acid contribute to its versatility in various chemical transformations. The carboxylic acid moiety allows for further functionalization via esterification, amidation, or decarboxylation, while the pyrazole ring can serve as a scaffold for designing bioactive molecules. This compound has been widely explored in medicinal chemistry due to its potential as a precursor for pharmacophores targeting diverse biological pathways.
In recent years, 4-Methyl-1H-pyrazole-3-carboxylic acid has been investigated for its role in the synthesis of novel therapeutic agents. One notable area of research involves its application in the development of antimicrobial and antiviral compounds. The pyrazole core is known to exhibit pharmacological activity against various pathogens, and modifications at the 3- and 4-positions can enhance binding affinity to biological targets. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes involved in bacterial metabolism, making them promising candidates for further development.
Moreover, 4-Methyl-1H-pyrazole-3-carboxylic acid has found utility in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can act as a ligand for metal ions, facilitating the formation of stable complexes with applications in catalysis, gas storage, and sensing technologies. Recent advances in this field have shown that incorporating pyrazole derivatives into MOF structures can improve their stability and functionality, opening new avenues for material science research.
The pharmaceutical industry has also leveraged 4-Methyl-1H-pyrazole-3-carboxylic acid as a building block for drug candidates targeting neurological disorders. Pyrazole-based compounds have shown potential in modulating neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Researchers have synthesized analogs of this compound that exhibit neuroprotective effects, which could be beneficial in treating conditions such as epilepsy and Alzheimer's disease. Preliminary clinical trials have highlighted the therapeutic promise of these derivatives, underscoring the importance of 4-Methyl-1H-pyrazole-3-carboxylic acid in drug discovery.
From a synthetic chemistry perspective, 4-Methyl-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for cross-coupling reactions with aryl halides or alkynes, enabling the introduction of aromatic or alkyne moieties into the pyrazole core. Additionally, the carboxylic acid group can be converted into esters or amides, expanding its utility in peptide mimetics and prodrug formulations. These synthetic possibilities make it an indispensable tool for organic chemists working on complex molecular architectures.
The agrochemical sector has also explored 4-Methyl-1H-pyrazole-3-carboxylic acid for developing novel pesticides and herbicides. Pyrazole derivatives are known to interfere with essential metabolic pathways in plants and pests, offering an effective means of crop protection. Researchers have designed compounds based on this scaffold that exhibit herbicidal activity while maintaining environmental safety profiles. Such innovations are crucial for addressing global food security challenges by improving agricultural productivity.
In conclusion, 4-Methyl-1H-pyrazole-3-carboxylic acid (CAS No. 82231-51-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemistry. Its unique structural features enable diverse chemical modifications, making it a valuable asset in synthetic research and drug development. As scientific understanding progresses, further exploration of this compound is expected to yield novel applications that benefit society. The ongoing research efforts underscore its significance as a cornerstone molecule in modern chemistry.
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